1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a chloro-substituted methoxyphenyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of itaconic acid with 5-chloro-2-methoxyaniline . The reaction conditions often include heating and the use of appropriate solvents to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or apoptosis. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Lacks the chloro substitution, which may affect its chemical reactivity and biological activity.
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique chemical structure allows it to undergo diverse chemical reactions and find applications in chemistry, biology, medicine, and industry. Further research is needed to fully understand its mechanism of action and explore its potential in therapeutic applications.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c1-18-10-3-2-8(13)5-9(10)14-6-7(12(16)17)4-11(14)15/h2-3,5,7H,4,6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLPDFKYJGBZCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404024 |
Source
|
Record name | 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63675-21-8 |
Source
|
Record name | 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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